N-(quinolin-6-yl)acetamide is a chemical compound characterized by the presence of a quinoline moiety attached to an acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 202.21 g/mol. The compound is notable for its structural features, which include a nitrogen atom in the quinoline ring and an amide bond, contributing to its diverse chemical properties and biological activities.
Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The reaction conditions typically involve basic environments for substitution reactions, where nucleophiles such as amines can react with the compound.
N-(quinolin-6-yl)acetamide exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit certain enzymes involved in disease processes. For instance, some derivatives of quinoline compounds have shown promise in targeting phosphatidylinositol 3-kinase pathways, which are crucial in cancer progression .
Additionally, research indicates that this compound may interact with DNA and RNA, leading to potential applications in cancer therapeutics due to its ability to intercalate between base pairs.
The synthesis of N-(quinolin-6-yl)acetamide can be achieved through various methods:
N-(quinolin-6-yl)acetamide has several applications across various fields:
Studies have demonstrated that N-(quinolin-6-yl)acetamide interacts with various biological targets:
Several compounds share structural similarities with N-(quinolin-6-yl)acetamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Quinoline | Basic quinoline structure without acetamide group | Lacks the acetamide functionality |
| Hydroquinoline | Reduced form of quinoline | Different biological activities due to reduced structure |
| N-(4-aminoquinolin-6-yl)acetamide | Contains an amino group at position 4 | Enhanced solubility and potential bioactivity |
| 2-Chloro-N-(quinolin-6-yl)acetamide | Chlorine substituent on the benzene ring | Altered reactivity compared to the parent compound |
N-(quinolin-6-yl)acetamide stands out due to its specific acetamide functional group, which not only influences its chemical reactivity but also enhances its biological activity compared to other quinoline derivatives. This distinct feature allows it to interact differently with biological targets, making it a subject of interest for further research in drug development.
N-(Quinolin-6-yl)acetamide was first cataloged in chemical databases in the early 21st century, with PubChem entries dating to 2005. Early synthetic routes focused on functionalizing 6-aminoquinoline precursors through acetylation reactions. For example, acetylation of 6-amino-2-methylquinolin-4-ol using acetic anhydride in tetrahydrofuran (THF) at ambient temperatures became a foundational method. The compound gained prominence as a versatile intermediate in heterocyclic chemistry, particularly for synthesizing antimicrobial and antitumor agents.
Quinoline derivatives are pivotal in drug development due to their bioisosteric properties and ability to interact with biological targets. N-(Quinolin-6-yl)acetamide exemplifies this role, serving as a scaffold for:
Systematic Name: N-(quinolin-6-yl)acetamide
CAS Registry Number: 22433-76-7
Molecular Weight: 186.21 g/mol
Structural Features:
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 430.9°C (estimated) |
| Melting Point | 115–119°C (analogous compounds) |
| Solubility | Moderate in polar aprotic solvents |
Recent advances focus on:
N-(quinolin-6-yl)acetamide exhibits a well-defined molecular architecture characterized by a quinoline ring system substituted with an acetamide functional group at the 6-position [1] [2]. The compound demonstrates achiral stereochemistry with no defined stereocenters, resulting in zero enantiomeric pairs and no optical activity [3]. The molecular configuration adopts a Cs symmetry at the ground state, with the quinoline ring maintaining its characteristic planar geometry [29].
The stereochemical analysis reveals that the compound contains zero E/Z centers and maintains a completely achiral molecular framework [3]. The absence of asymmetric carbon centers eliminates the possibility of configurational isomerism, making the compound optically inactive under standard analytical conditions [3]. The planar quinoline ring system with the acetamide substituent creates a stable molecular configuration that exhibits consistent geometric parameters across different computational and experimental studies [21] [29].
The constitutional parameters of N-(quinolin-6-yl)acetamide are precisely defined through its molecular formula C₁₁H₁₀N₂O, corresponding to a molecular weight of 186.21 grams per mole [1] [2] [27]. The compound is registered under Chemical Abstracts Service number 22433-76-7 and maintains PubChem CID 31176 for database identification purposes [1] [2] [6].
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O | [1] [2] [3] |
| Molecular Weight (g/mol) | 186.21 | [1] [2] [27] |
| CAS Number | 22433-76-7 | [1] [2] [6] |
| PubChem CID | 31176 | [1] |
| InChI Key | GJEUIVYGSBNNKW-UHFFFAOYSA-N | [2] [6] |
| SMILES | CC(=O)NC1=CC2=CC=CN=C2C=C1 | [6] |
| Exact Mass | 186.07931 | [6] |
The International Chemical Identifier Key GJEUIVYGSBNNKW-UHFFFAOYSA-N provides a unique computational representation of the molecular structure [2] [6]. The Simplified Molecular Input Line Entry System notation CC(=O)NC1=CC2=CC=CN=C2C=C1 accurately describes the connectivity pattern of atoms within the molecule [6]. The exact mass measurement of 186.07931 atomic mass units confirms the precise molecular composition when analyzed through high-resolution mass spectrometry techniques [6].
Crystallographic studies of quinoline-related compounds provide valuable insights into the structural characteristics of N-(quinolin-6-yl)acetamide [9]. Analysis of the closely related N-(quinolin-6-yl)hydroxylamine reveals crystallization patterns with four independent molecules in the asymmetric unit, suggesting similar packing behaviors may occur in the acetamide derivative [9]. The crystal structure demonstrates triclinic crystal system with P1̄ space group, indicating potential crystallographic similarities for the acetamide compound [9].